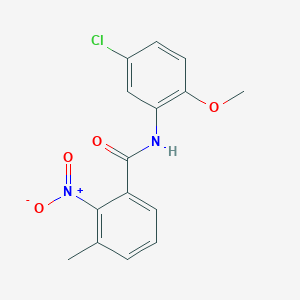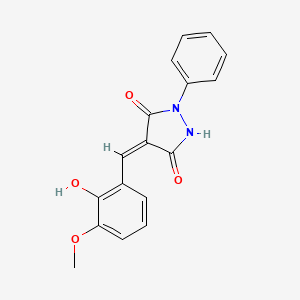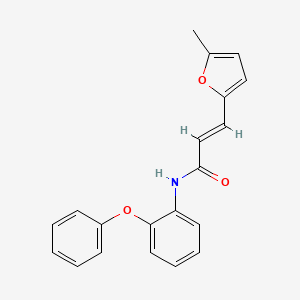
5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide, also known as TBSA, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and water. TBSA has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of ion channels, particularly voltage-gated potassium channels. This compound has been shown to block the Kv1.3 potassium channel, which is expressed in T cells and is involved in the regulation of the immune response. By blocking the Kv1.3 channel, this compound may have potential therapeutic applications in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can enhance the solubility and stability of proteins, which can facilitate their crystallization and structure determination. This compound has also been shown to block the Kv1.3 potassium channel, which can modulate T cell activation and proliferation. In vivo studies have shown that this compound can reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis, by inhibiting T cell activation and migration to the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide has several advantages for lab experiments, including its high solubility in organic solvents and water, its ability to enhance the solubility and stability of proteins, and its potential therapeutic applications in autoimmune diseases. However, this compound also has some limitations, including its relatively high cost, its potential toxicity to cells and organisms, and its limited availability in some regions.
Orientations Futures
There are several future directions for research on 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide. One direction is to investigate the mechanism of action of this compound in more detail, particularly its interaction with ion channels and proteins. Another direction is to explore the potential therapeutic applications of this compound in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. A third direction is to synthesize and test novel sulfonamide derivatives based on this compound, with the aim of developing new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis method of 5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide involves the reaction of 2,3,4,5-tetramethylbenzenesulfonyl chloride with tert-butylamine in the presence of a base, such as triethylamine. The reaction produces this compound as a white crystalline solid, which can be purified by recrystallization from a suitable solvent, such as ethyl acetate.
Applications De Recherche Scientifique
5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, this compound has been used as a protein crystallization additive to enhance the solubility and stability of proteins. In pharmacology, this compound has been used as a tool compound to investigate the mechanism of action of drugs that target ion channels, such as voltage-gated potassium channels. In medicinal chemistry, this compound has been used as a building block to synthesize novel sulfonamide derivatives with potential therapeutic applications.
Propriétés
IUPAC Name |
5-tert-butyl-N,N,2,3-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-10-8-12(14(3,4)5)9-13(11(10)2)18(16,17)15(6)7/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYOOZQAWVVHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)

![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)

![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)

![3-[4-(4-morpholinylsulfonyl)phenyl]-N-phenylpropanamide](/img/structure/B5804666.png)

![2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)
![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)


